molecular formula C8H9ClINO B13957586 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B13957586
M. Wt: 297.52 g/mol
InChI Key: UYUHEWRQMWBISK-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is an organic compound belonging to the class of benzoxazines This compound is characterized by the presence of an iodine atom at the 6th position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield. Common reagents used in this synthesis include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
  • 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
  • 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Uniqueness

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H9ClINO

Molecular Weight

297.52 g/mol

IUPAC Name

6-iodo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8INO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H

InChI Key

UYUHEWRQMWBISK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)I.Cl

Origin of Product

United States

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